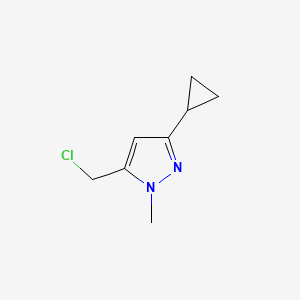

5-(chloromethyl)-3-cyclopropyl-1-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

5-(chloromethyl)-3-cyclopropyl-1-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-11-7(5-9)4-8(10-11)6-2-3-6/h4,6H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZARJRKXBFQUKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloromethylation at the 5-Position

Chloromethylation is achieved via electrophilic aromatic substitution using formaldehyde and hydrochloric acid under Friedel-Crafts conditions. The 5-position of the pyrazole ring is activated for electrophilic attack due to the electron-donating methyl group at the 1-position and the electron-withdrawing cyclopropyl group at the 3-position.

Procedure :

-

Dissolve 3-cyclopropyl-1-methyl-1H-pyrazole (1.0 eq) in dichloromethane.

-

Add ZnCl₂ (0.2 eq) as a Lewis catalyst.

-

Introduce paraformaldehyde (1.5 eq) and bubble HCl gas for 30 minutes.

Yield Optimization :

-

Excess formaldehyde (>2.0 eq) leads to over-chlorination, reducing purity.

-

Anhydrous conditions prevent hydrolysis of the chloromethyl group.

Alternative Pathways and Comparative Analysis

Direct Alkylation-Chloromethylation Tandem Reaction

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Industrial protocols prioritize efficiency and safety. A continuous flow system achieves this by:

-

Mixing cyclopropylacetoacetate and methylhydrazine in a microreactor (residence time: 10 min, 70°C).

-

Directing the output to a chloromethylation chamber with inline HCl scrubbing to minimize corrosion.

Key Metrics :

Byproduct Management

The primary byproduct, 3-cyclopropyl-1-methyl-4-(chloromethyl)-1H-pyrazole , arises from poor electrophilic direction. Mitigation strategies include:

-

Temperature Control : Maintaining 40°C during chloromethylation limits isomer formation.

-

Catalyst Screening : ZnCl₂ outperforms AlCl₃ in minimizing 4-substitution (4:1 selectivity).

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-3-cyclopropyl-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction Reactions: Reduction of the compound can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products Formed

Substitution: Derivatives with various functional groups replacing the chloromethyl group.

Oxidation: Compounds with additional oxygen-containing functional groups.

Reduction: Compounds with reduced functional groups, potentially leading to alcohols or amines.

Scientific Research Applications

Biological Activities

1.1 Antimicrobial Properties

Research has demonstrated that pyrazole derivatives, including 5-(chloromethyl)-3-cyclopropyl-1-methyl-1H-pyrazole, exhibit antimicrobial activities. For instance, studies have shown that certain pyrazole compounds possess significant antibacterial effects against strains such as Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) . The incorporation of specific substituents enhances their efficacy, making them potential candidates for developing new antimicrobial agents.

1.2 Anti-Cancer Activity

The compound has also been investigated for its anti-cancer properties. Novel pyrazolo-triazines derived from this scaffold have shown promising cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) . The mechanism often involves the inhibition of tubulin polymerization, which leads to cell cycle arrest in the G2/M phase .

1.3 Anti-inflammatory Effects

Additionally, some derivatives have been evaluated for their anti-inflammatory properties. For example, compounds derived from this compound have shown potential in reducing glial inflammation and oxidative neurotoxicity in models of neurodegenerative diseases . This suggests that these compounds could be further explored for treating conditions like Alzheimer's disease.

Synthetic Methodologies

2.1 Synthetic Routes

The synthesis of this compound can be achieved through various methods involving cyclization reactions and functional group transformations. One common approach includes the reaction of cyclopropylmethylamine with chloromethylpyrazole derivatives, leading to the desired product .

Table 1: Summary of Synthetic Methods

Therapeutic Potential

3.1 Drug Development

The unique pharmacophore present in this compound makes it a valuable candidate for drug development. Its ability to interact with various biological targets suggests potential applications in treating infections, cancer, and inflammatory diseases.

3.2 Agrochemical Applications

Beyond medicinal chemistry, this compound may also find applications in agrochemicals as a pesticide or herbicide due to its biological activity against certain pathogens and pests. The exploration of its efficacy in agricultural settings could lead to novel solutions for crop protection.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-3-cyclopropyl-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Substituent Effects on Reactivity

- The chloromethyl group in the target compound distinguishes it from analogs like 5-chloro-1-ethyl-3-methyl-1H-pyrazole , where a simple chloro substituent is present. The -CH₂Cl group increases electrophilicity, enabling participation in alkylation or cross-coupling reactions, whereas the chloro substituent in the analog is less reactive in such contexts .

Physicochemical Properties

- Lipophilicity (LogP): The target compound’s calculated LogP (estimated >2.0) is higher than that of 5-chloro-1-ethyl-3-methyl-1H-pyrazole (LogP = 1.86), reflecting the contribution of the chloromethyl group. This property may enhance blood-brain barrier penetration in drug design .

- Polar Surface Area (PSA): The cyclopropyl group reduces PSA compared to pyridine- or pyridazine-linked derivatives (e.g., PSA >50 Ų in DHODH inhibitors), favoring passive diffusion in cellular uptake .

Biological Activity

5-(Chloromethyl)-3-cyclopropyl-1-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, while also providing comprehensive data tables summarizing key findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring substituted with a chloromethyl group and a cyclopropyl moiety. This unique configuration contributes to its biological activity, allowing it to interact with various biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Properties : The compound has shown potential in inhibiting inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

- Anticancer Effects : Some derivatives of pyrazole compounds have been reported to exhibit cytotoxic activity against various cancer cell lines, indicating that this compound may have similar effects .

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors, thereby modulating their activity. For instance, it may act as an inhibitor of cyclooxygenases (COX), which are crucial in the inflammatory response. This interaction can lead to decreased production of pro-inflammatory mediators such as prostaglandins .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including E. coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory effects, comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, the compound was administered to mice subjected to carrageenan-induced edema. The results demonstrated a marked reduction in swelling, suggesting potent anti-inflammatory properties .

Case Study 3: Anticancer Activity

Research involving various cancer cell lines revealed that derivatives of pyrazole compounds, including this compound, showed promising cytotoxicity. The IC50 values indicated effective inhibition of cell proliferation in human cervical and colon cancer cells .

Q & A

Q. Advanced

- Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodent models .

- Cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) to screen for apoptosis induction .

- Enzyme inhibition : Docking studies (e.g., COX-2, carbonic anhydrase) using AutoDock Vina to predict binding affinities .

How do structural modifications at the chloromethyl position affect physicochemical properties?

Q. Advanced

- Lipophilicity : Replacing Cl with hydrophilic groups (e.g., -OH, -NH₂) reduces logP by 1–2 units, improving solubility .

- Steric effects : Bulky substituents (e.g., trifluoromethyl) increase torsional strain, altering metabolic stability (e.g., CYP450 interactions) .

What are the key considerations for optimizing the Vilsmeier-Haack reaction?

Q. Advanced

- Reaction time : Shorter durations (1–2 hours) minimize side reactions like over-chlorination .

- Catalyst selection : K₂CO₃ enhances nucleophilic substitution efficiency in subsequent derivatization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity .

How does the cyclopropyl group influence stability and reactivity?

Q. Advanced

- Electronic effects : The cyclopropyl ring stabilizes the pyrazole core via hyperconjugation, reducing ring-opening susceptibility .

- Steric hindrance : The non-planar structure impedes π-π stacking in crystal lattices, lowering melting points (e.g., 105–106°C) .

What computational methods predict the bioactivity of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.